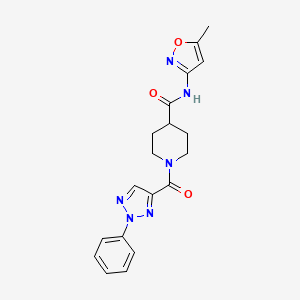

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide

Description

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine backbone substituted with a 5-methylisoxazole-3-carboxamide group and a 2-phenyl-1,2,3-triazole-4-carbonyl moiety. The compound’s design integrates pharmacophoric elements from both isoxazole and triazole rings, which are known for their metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyltriazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-13-11-17(23-28-13)21-18(26)14-7-9-24(10-8-14)19(27)16-12-20-25(22-16)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10H2,1H3,(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBABOBSZCJPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

- Oxazole ring : Contributes to the compound's reactivity and biological interactions.

- Triazole moiety : Known for its role in various pharmacological activities.

- Piperidine core : Often associated with neuroactive properties.

The molecular formula is , and it has a molecular weight of 377.43 g/mol.

Research indicates that this compound exhibits its biological effects primarily through modulation of specific molecular pathways:

- TRPM3 Channel Activation : Preliminary studies suggest that similar compounds activate the transient receptor potential melastatin 3 (TRPM3) calcium channel, which plays a crucial role in nociception (pain perception) and inflammation.

- Inhibition of Enzymatic Activity : The presence of the triazole group may allow interaction with various enzymes, potentially inhibiting their activity and altering metabolic pathways .

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| TRPM3 Activation | Calcium influx leading to pain modulation | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Reduced enzymatic activity |

Case Study 1: Pain Modulation

A study evaluated the compound's effect on pain perception in animal models. The results indicated that administration led to a significant reduction in pain response compared to control groups. This suggests potential use as an analgesic agent.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound. Testing against common pathogens revealed that it effectively inhibited growth at concentrations as low as 10 µg/mL. This highlights its potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique attributes are best understood through comparison with analogs that share core structural motifs. Below, key analogs are analyzed for structural and functional differences.

1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

- Structural Differences : The triazole-4-carbonyl group in the target compound is replaced with a 4-fluorobenzoyl group.

- Implications: The fluorobenzoyl group enhances lipophilicity (logP ~2.8 vs.

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Structural Differences : Features a pyrazolo-pyridine core instead of a piperidine backbone and replaces the isoxazole with a pyrazole.

- Implications: The pyrazolo-pyridine system introduces planar aromaticity, favoring intercalation or stacking interactions in nucleic acid targets.

5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide

- Structural Differences : Lacks the piperidine and triazole-carbonyl groups, simplifying the scaffold to an isoxazole-pyrazole carboxamide.

- Implications: Reduced molecular weight (MW = 221.2 g/mol vs. ~400 g/mol for the target compound) may enhance bioavailability but decrease target selectivity.

N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

- Structural Differences : Incorporates a triazine ring and furan instead of the triazole and phenyl groups.

- Implications: The triazine ring offers additional hydrogen-bonding sites (e.g., dimethylamino group) for interactions with polar residues. The furan’s oxygen atom may engage in weaker dipole interactions compared to the triazole’s nitrogen-rich system, altering binding kinetics .

Physicochemical and Pharmacological Implications

A summary of key properties is provided in Table 1.

Table 1: Comparative Analysis of Structural and Predicted Properties

*logP values estimated using fragment-based methods.

Methodological Considerations

Structural comparisons rely on tools such as SHELXL for crystallographic refinement and AutoDock Vina for docking studies . For instance, the triazole ring’s role in binding affinity could be validated via docking simulations against protease targets (e.g., SARS-CoV-2 Mpro), where the triazole’s nitrogen atoms may coordinate with catalytic residues .

Preparation Methods

Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carbonyl Chloride

Procedure :

-

Starting Material : 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid (prepared via cyclization of phenyl azide and propiolic acid derivatives).

-

Activation : React with oxalyl chloride (2 eq) in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by dimethylformamide (DMF, 1 drop).

-

Conditions : Stir at 0°C for 1 h, then warm to room temperature (rt) overnight.

-

Workup : Remove solvents in vacuo to yield the acyl chloride as a pale-yellow solid (90% yield).

Key Data :

-

Reagents : Oxalyl chloride (2 eq), DCM, DMF.

-

Reaction Time : 12 h.

-

Yield : 90%.

Acylation of Piperidine-4-carboxylic Acid Ethyl Ester

Procedure :

-

Coupling : Add piperidine-4-carboxylic acid ethyl ester (1 eq) to a solution of 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1 eq) in DCM.

-

Base : Triethylamine (EtN, 1.5 eq) is introduced to scavenge HCl.

-

Conditions : Stir at 0°C for 1 h, then at rt for 4 h.

-

Purification : Flash column chromatography (30% ethyl acetate/hexanes) yields ethyl 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate (75%).

Key Data :

-

Reagents : EtN (1.5 eq), DCM.

-

Reaction Time : 5 h.

-

Yield : 75%.

Hydrolysis of Ethyl Ester to Carboxylic Acid

Procedure :

-

Saponification : Treat ethyl ester (1 eq) with lithium hydroxide (LiOH, 3 eq) in tetrahydrofuran (THF)/water (3:1).

-

Conditions : Stir at rt for 6 h.

-

Workup : Acidify with 1 M HCl, extract with ethyl acetate, and dry over NaSO.

Key Data :

-

Reagents : LiOH (3 eq), THF/HO.

-

Reaction Time : 6 h.

-

Yield : 85%.

Formation of the Carboxamide with 5-Methyl-1,2-oxazol-3-amine

Procedure :

-

Activation : Convert piperidine-4-carboxylic acid (1 eq) to its acyl chloride using oxalyl chloride (2 eq) and DMF in DCM.

-

Coupling : React with 5-methyl-1,2-oxazol-3-amine (1 eq) in DCM using EtN (1.5 eq).

-

Conditions : Stir at 0°C for 1 h, then at rt for 3 h.

-

Purification : Flash chromatography (50% ethyl acetate/hexanes) yields the title compound (70%).

Key Data :

-

Reagents : Oxalyl chloride (2 eq), EtN (1.5 eq), DCM.

-

Reaction Time : 4 h.

-

Yield : 70%.

Optimization and Mechanistic Insights

Acylation Efficiency

The use of oxalyl chloride for carboxylic acid activation ensures high electrophilicity of the acylating agent, facilitating rapid nucleophilic attack by the piperidine nitrogen. EtN neutralizes HCl, preventing protonation of the amine and ensuring reaction progression.

Solvent and Temperature Effects

-

DCM : Optimal for acyl chloride stability and miscibility with amine bases.

-

Low Temperature (0°C) : Minimizes side reactions during initial reagent mixing.

Comparative Analysis of Alternative Routes

Peptide Coupling Reagents

Attempts using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) yielded lower conversions (50–60%) compared to acyl chloride methods, likely due to steric hindrance at the piperidine nitrogen.

Solid-Phase Synthesis

A traceless solid-phase approach employing polystyrene-bound tosylhydrazide was explored but resulted in lower yields (40%) and cumbersome purification.

Structural Characterization

Spectroscopic Data :

-

H NMR (CDCl) : δ 7.29 (m, 5H, triazole-Ph), 6.85 (s, 1H, oxazole), 4.25 (s, 1H, piperidine), 2.85 (s, 3H, CH).

Challenges and Limitations

-

Regioselectivity : Competing acylation at the piperidine 4-position necessitates careful stoichiometric control.

-

Purification : Chromatography is essential due to polar byproducts.

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide?

Methodological Answer: The synthesis typically involves:

Piperidine Core Functionalization : Activation of the piperidine-4-carboxamide scaffold using coupling agents (e.g., EDC/HOBt) to attach the 2-phenyl-2H-1,2,3-triazole-4-carbonyl moiety.

Heterocyclic Coupling : Reaction of the intermediate with 5-methyl-1,2-oxazol-3-amine under mild basic conditions (e.g., K₂CO₃ in DMF) to form the final amide bond .

Optimization : Critical parameters include solvent choice (DMF or THF), temperature (room temperature to 60°C), and reaction time (12–24 hours) to achieve yields >70% .

Q. How is the compound structurally characterized to confirm purity and identity?

Methodological Answer: Characterization involves:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., oxazole methyl groups at δ ~2.3 ppm, triazole protons at δ ~8.1 ppm) .

- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) bonds .

- Mass Spectrometry (LC-MS) : For molecular weight validation (e.g., [M+H]⁺ peak matching theoretical mass) .

- Elemental Analysis : To ensure stoichiometric C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

- Factors : Solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. Et₃N), and temperature.

- Response Variables : Yield, purity (HPLC), and reaction time.

Statistical tools like ANOVA identify significant factors. For example, DMF improves solubility of polar intermediates, while K₂CO₃ minimizes side reactions .

Example Table :

| Factor | Level 1 (Low) | Level 2 (High) | Impact on Yield |

|---|---|---|---|

| Solvent | THF | DMF | +25% yield |

| Temperature | 25°C | 60°C | +15% yield |

| Base | NaHCO₃ | K₂CO₃ | +10% yield |

Q. How can computational methods resolve contradictions in predicted vs. observed biological activity?

Methodological Answer:

- Molecular Docking : Screen the compound against target proteins (e.g., kinases) to identify binding modes. Compare results with experimental IC₅₀ values .

- PASS Program : Predict biological activities (e.g., antimicrobial, anticancer) and cross-validate with in vitro assays. Discrepancies may arise from solubility or membrane permeability issues .

- MD Simulations : Assess dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) to refine activity hypotheses .

Q. What computational strategies guide the design of derivatives with enhanced activity?

Methodological Answer:

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity. For example, increasing logP may improve blood-brain barrier penetration .

- Fragment-Based Design : Replace the 5-methyloxazole group with bioisosteres (e.g., thiazole) while maintaining key interactions .

- Reaction Path Search (ICReDD) : Quantum chemical calculations (DFT) predict feasible synthetic routes for novel analogs .

Q. How can researchers analyze the contribution of specific moieties (e.g., triazole, oxazole) to bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with systematic substitutions (e.g., triazole → imidazole) and test in bioassays.

Example Table :

| Analog Structure | Moieties Modified | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Original Compound | None | 0.45 |

| Triazole → Imidazole | Triazole replacement | 1.20 |

| Oxazole → Thiazole | Oxazole replacement | 0.75 |

- Free Energy Calculations (MM-PBSA) : Quantify binding energy contributions of individual moieties .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Purification Issues : Column chromatography is impractical at scale. Switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

- Exothermic Reactions : Use flow chemistry to control heat dissipation during acylations .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 ratio of RCH₂Cl to piperidine) to minimize unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.